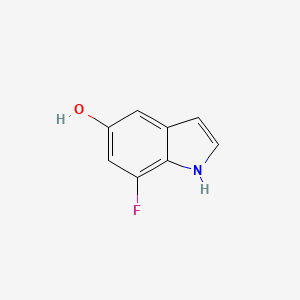![molecular formula C26H30N2O2 B12638152 4'-(Hexyloxy)-N-[2-(pyridin-2-yl)ethyl][1,1'-biphenyl]-4-carboxamide CAS No. 920270-08-2](/img/structure/B12638152.png)
4'-(Hexyloxy)-N-[2-(pyridin-2-yl)ethyl][1,1'-biphenyl]-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-(Hexyloxy)-N-[2-(pyridin-2-yl)ethyl][1,1’-biphenyl]-4-carboxamide is a complex organic compound that features a biphenyl core substituted with a hexyloxy group and a pyridin-2-yl ethyl carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Hexyloxy)-N-[2-(pyridin-2-yl)ethyl][1,1’-biphenyl]-4-carboxamide typically involves multiple steps, starting with the preparation of the biphenyl core. The hexyloxy group can be introduced via an etherification reaction, while the carboxamide moiety is formed through an amide coupling reaction. Common reagents used in these reactions include hexyl bromide for etherification and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4’-(Hexyloxy)-N-[2-(pyridin-2-yl)ethyl][1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hexyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Hexyloxy group oxidation can yield hexanoic acid.
Reduction: Reduction of the carboxamide group can produce the corresponding amine.
Substitution: Electrophilic aromatic substitution can introduce various functional groups onto the biphenyl core.
Scientific Research Applications
4’-(Hexyloxy)-N-[2-(pyridin-2-yl)ethyl][1,1’-biphenyl]-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or liquid crystals.
Mechanism of Action
The mechanism of action of 4’-(Hexyloxy)-N-[2-(pyridin-2-yl)ethyl][1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The pyridin-2-yl group can coordinate with metal ions, potentially affecting enzymatic activity or receptor binding. The biphenyl core provides a rigid scaffold that can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4’-(Methoxy)-N-[2-(pyridin-2-yl)ethyl][1,1’-biphenyl]-4-carboxamide
- 4’-(Butoxy)-N-[2-(pyridin-2-yl)ethyl][1,1’-biphenyl]-4-carboxamide
- 4’-(Octyloxy)-N-[2-(pyridin-2-yl)ethyl][1,1’-biphenyl]-4-carboxamide
Uniqueness
4’-(Hexyloxy)-N-[2-(pyridin-2-yl)ethyl][1,1’-biphenyl]-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The hexyloxy group provides hydrophobic character, while the pyridin-2-yl ethyl carboxamide moiety offers potential for metal coordination and biological activity.
Properties
CAS No. |
920270-08-2 |
|---|---|
Molecular Formula |
C26H30N2O2 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
4-(4-hexoxyphenyl)-N-(2-pyridin-2-ylethyl)benzamide |
InChI |
InChI=1S/C26H30N2O2/c1-2-3-4-7-20-30-25-15-13-22(14-16-25)21-9-11-23(12-10-21)26(29)28-19-17-24-8-5-6-18-27-24/h5-6,8-16,18H,2-4,7,17,19-20H2,1H3,(H,28,29) |
InChI Key |
ZFHZEMIYKHGWHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


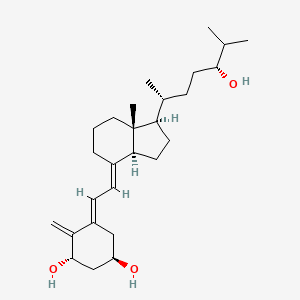
![(8-hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate](/img/structure/B12638071.png)
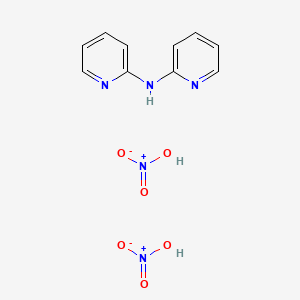
![5-[(2,3-difluorophenyl)sulfanylmethyl]-2-propan-2-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12638094.png)
![N-{(2S)-1-[(4-fluorobenzyl)amino]-3-methyl-1-oxobutan-2-yl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide](/img/structure/B12638102.png)
![Methyl 1-methyl-2-[[2-oxo-2-[[(phenylamino)carbonyl]amino]ethyl]thio]-1H-imidazole-5-carboxylate](/img/structure/B12638106.png)
![4-(3-Hydroxyphenyl)-2-morpholin-4-yl-8-piperazin-1-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B12638111.png)
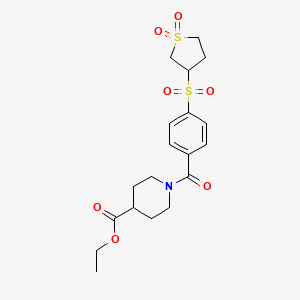
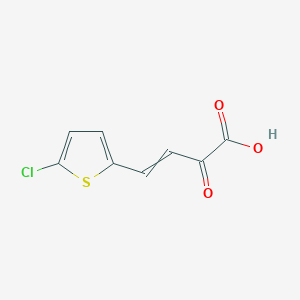
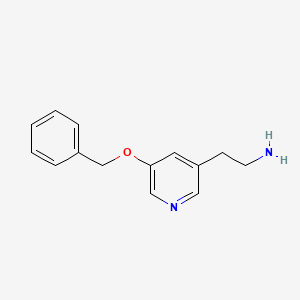
![(11S,12R,16S)-14-naphthalen-1-yl-11-(thiophene-2-carbonyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12638136.png)
![2-{2-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-oxoethyl}cyclooct-2-en-1-one](/img/structure/B12638148.png)
![3H-1,2,3-Triazolo[4,5-b]pyridin-5-amine, 7-methoxy-N-(4-piperidinylmethyl)-3-[3-(trifluoromethoxy)phenyl]-](/img/structure/B12638153.png)
